molecular formula C8H15IO B13314603 1-Ethoxy-2-iodocyclohexane

1-Ethoxy-2-iodocyclohexane

Cat. No.: B13314603
M. Wt: 254.11 g/mol
InChI Key: MGQIXMUSWWWSOJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodocyclohexane is an organic compound characterized by the presence of an ethoxy group and an iodine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodocyclohexane can be synthesized through several methods. One common approach involves the iodination of 1-ethoxycyclohexane using iodine and a suitable oxidizing agent. Another method includes the reaction of 1-ethoxycyclohexanol with iodine in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-iodocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: 1-ethoxy-2-hydroxycyclohexane, 1-ethoxy-2-cyanocyclohexane.

    Elimination: 1-ethoxycyclohexene.

    Oxidation: 1-ethoxycyclohexanone, 1-ethoxycyclohexanoic acid.

    Reduction: Cyclohexane.

Scientific Research Applications

1-Ethoxy-2-iodocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-iodocyclohexane in chemical reactions involves the activation of the cyclohexane ring by the ethoxy and iodine substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 1-Ethoxy-2-bromocyclohexane
  • 1-Ethoxy-2-chlorocyclohexane
  • 1-Methoxy-2-iodocyclohexane

Comparison: 1-Ethoxy-2-iodocyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This results in different reactivity patterns and physical properties. For example, this compound typically undergoes substitution reactions more readily than its bromine or chlorine analogs due to the weaker carbon-iodine bond .

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-ethoxy-2-iodocyclohexane

InChI

InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

MGQIXMUSWWWSOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1I

Origin of Product

United States

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